

Application Notes and Protocols for N-Me-N-bis-PEG3 Bioconjugation

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Compound of Interest		
Compound Name:	N-Me-N-bis-PEG3	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis-PEG3 is a branched, trivalent linker molecule with a central methylated amine and two polyethylene glycol (PEG) arms. The PEG chains enhance solubility, provide a flexible spacer, and can reduce the immunogenicity of the resulting bioconjugate.[1][2][3] The utility of this linker in bioconjugation is determined by the terminal functional groups on the PEG3 arms. For the purpose of these application notes, we will focus on a derivative where the PEG arms terminate in carboxylic acid groups, hereafter referred to as **N-Me-N-bis-PEG3**-acid.

This guide provides a detailed, step-by-step protocol for the bioconjugation of **N-Me-N-bis-PEG3**-acid to primary amine-containing biomolecules, such as proteins or antibodies, through the formation of stable amide bonds.[1][4] The protocol involves the activation of the terminal carboxylic acids to N-hydroxysuccinimide (NHS) esters, followed by conjugation to the biomolecule.

Key Applications

The **N-Me-N-bis-PEG3** linker is a versatile tool for various bioconjugation applications, including:

 Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody, enabling targeted drug delivery.[1]

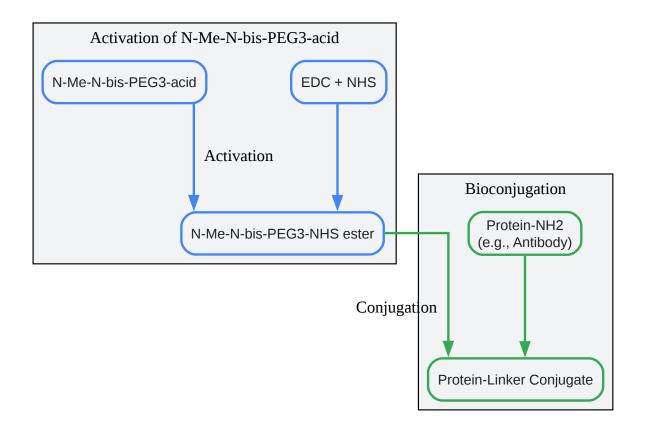


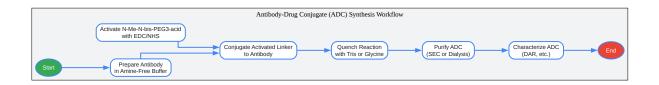
- PROTAC Synthesis: The central amine can be coupled to a warhead targeting a protein of interest, and after activation of the terminal groups, they can be conjugated to an E3 ligase ligand.
- Peptide Modification: It can serve as a scaffold for creating branched peptide structures.[5]
- Surface Functionalization: The linker can be used to modify surfaces with multiple reactive groups.[5]

Chemical Structure and Reaction Scheme

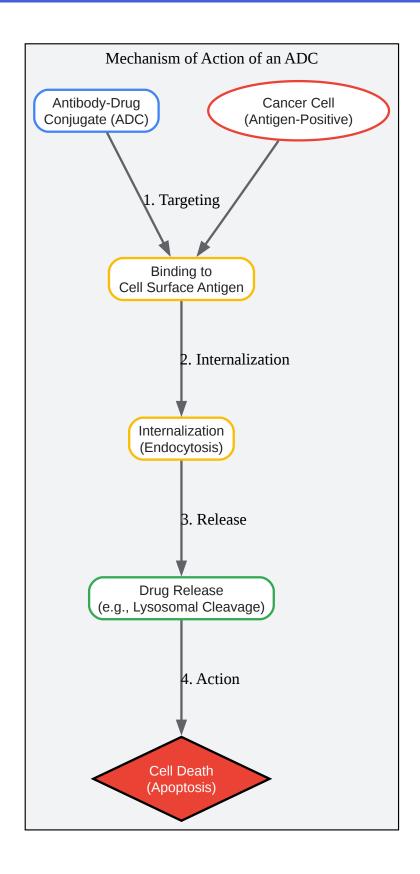
The bioconjugation process begins with the activation of the terminal carboxylic acids of the **N-Me-N-bis-PEG3**-acid linker using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated linker then readily reacts with primary amines on the target biomolecule (e.g., lysine residues on an antibody) to form a stable amide bond.











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